molecular formula C17H24O2 B150440 Panaxydol CAS No. 72800-72-7

Panaxydol

Cat. No.: B150440
CAS No.: 72800-72-7
M. Wt: 260.4 g/mol
InChI Key: GVLDSGIQZAFIAN-UHFFFAOYSA-N
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Description

Panaxydol is a biologically active polyacetylenic compound derived from the roots of Panax ginseng and Panax notoginseng. It is known for its potent medicinal properties, including neuroprotective, anti-inflammatory, and anti-cancer effects. This compound is a significant component of traditional Chinese medicine and has been extensively studied for its therapeutic potential.

Scientific Research Applications

Mechanism of Action

Target of Action

Panaxydol, a polyacetylene compound derived from Panax notoginseng, has been found to target cancer cells, showing high potency against them . It also targets neurons and Schwann cells (SCs), protecting them from injury .

Mode of Action

This compound interacts with its targets, primarily cancer cells, neurons, and SCs, in a way that promotes beneficial changes. In the case of cancer cells, it exhibits significant chemopreventive effects against oncogenesis and mutations that can lead to genetic instability . For neurons and SCs, this compound stimulates the expression and secretion of neurotrophic factors (NTFs) by SCs .

Biochemical Pathways

It’s known that this compound is a polyketide-type compound, suggesting its biosynthesis may involve decarboxylation of fatty acids, possibly crepenynic acid . In the early stage of injury, this compound significantly upregulates the mRNA expression of brain-derived neurotrophic factor (BDNF) and its receptors in distal injured nerves .

Pharmacokinetics

It’s known that this compound can be safely administered at a dose of 10 mg/kg/day .

Result of Action

The action of this compound results in several beneficial effects. It has been shown to increase the myelination of regenerated nerve fibers and promote sensory and motor function recovery . It also has anti-cancer properties, showing high potency against cancer cells .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, in an in vivo study, this compound was injected intraperitoneally into rats for two consecutive weeks after sciatic nerve transection, leading to sensory and motor recovery . This suggests that the physiological environment can play a crucial role in the action of this compound.

Safety and Hazards

When handling Panaxydol, ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Future Directions

Future research directions involve investigating whether Panaxydol can prevent colon cancer, since macrophage depletion not only decreases inflammation but also suppresses tumorigenesis in AOM-DSS-induced model of colitis induced colon cancer in mice . Another direction to explore in the future is to determine if this compound can achieve its effects through different pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panaxydol can be synthesized through various methods, including the decarboxylation of fatty acids. One common synthetic route involves the use of crepenynic acid as an intermediate. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves the extraction of Panax ginseng roots using solvents such as aqueous alcohol solutions or propylene glycol. The extraction process may include percolation, concentration under vacuum, and drying. The solvent used can vary, including options like ethanol, butylene glycol, and sunflower seed oil .

Chemical Reactions Analysis

Types of Reactions: Panaxydol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form reactive oxygen species, which play a role in its anti-cancer properties.

    Reduction: Reduction reactions can modify the polyacetylenic structure of this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide and oxygen can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Various organic reagents can be used depending on the desired functional group.

Major Products: The major products formed from these reactions include modified polyacetylenic compounds with altered biological activities .

Comparison with Similar Compounds

Panaxydol is often compared with other polyacetylenic compounds such as panaxynol and falcarinol. These compounds share similar structures but differ in their biological activities:

Uniqueness of this compound: this compound is unique due to its potent neuroprotective effects and its ability to promote nerve regeneration, which is not as prominent in other similar compounds .

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

IUPAC Name

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDSGIQZAFIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415267
Record name Panaxydol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114718-63-7, 72800-72-7
Record name Panaxydol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Panaxydol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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